Product packaging for 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine(Cat. No.:)

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B13233205
M. Wt: 190.25 g/mol
InChI Key: MATNTRLLMDHITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a chemical building block based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research. This compound features a butyl substituent at the N1 position and an amine group at the C5 position, offering two key sites for further chemical modification. The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine bases like adenine and guanine, which underlies its significant potential in biomedical applications . This molecular similarity allows derivatives to interact with a variety of enzymatic targets, particularly protein kinases. As a result, this scaffold is widely investigated for the development of tyrosine kinase inhibitors (TKI) and other therapeutic agents . The specific 5-amine substitution, as seen in this compound, is a common pharmacophore that enhances the molecule's ability to form key hydrogen bonds within enzyme active sites. With over 300,000 documented 1H-pyrazolo[3,4-b]pyridine derivatives cited in thousands of patents and scientific articles, this chemical space is recognized as a rich source for discovering new bioactive molecules . Researchers utilize this specific amine-functionalized building block in cross-coupling reactions, amide bond formations, and other synthetic transformations to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Application Notes: This compound is suited for use in hit-to-lead optimization campaigns, particularly in oncology and kinase-focused research programs. Its structure aligns with those of several experimental, investigational, and even approved drugs based on the same core scaffold . Handling and Storage: Store in a cool, dry place, protected from light. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4 B13233205 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-butylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C10H14N4/c1-2-3-4-14-10-8(6-13-14)5-9(11)7-12-10/h5-7H,2-4,11H2,1H3

InChI Key

MATNTRLLMDHITP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=C(C=C2C=N1)N

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Alkyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Derivatives

Retrosynthetic Analysis of the 1H-Pyrazolo[3,4-b]pyridin-5-amine Core Structure

A retrosynthetic analysis of the 1H-pyrazolo[3,4-b]pyridin-5-amine core reveals two primary disconnection approaches. The most common strategy involves the annulation of a pyridine (B92270) ring onto a pre-existing, appropriately substituted pyrazole (B372694) precursor. nih.govnih.gov This approach is generally favored due to the ready availability of various 5-aminopyrazole derivatives. The key disconnection breaks the bonds of the pyridine ring, identifying a 5-aminopyrazole and a three-carbon dielectrophilic synthon as the primary building blocks. nih.gov For a 1-alkyl derivative like 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the synthesis would logically commence from a 1-butyl-5-aminopyrazole.

An alternative, less common retrosynthetic pathway involves the formation of the pyrazole ring onto a functionalized pyridine core. mdpi.com However, the former strategy is more prevalent in the literature due to its versatility and the commercial availability of the pyrazole starting materials.

Annulation Strategies for Pyridine Ring Formation onto Pyrazole Precursorsresearchgate.netresearchgate.net

The construction of the pyridine ring onto a pyrazole core is the cornerstone of synthesizing 1H-pyrazolo[3,4-b]pyridin-5-amine derivatives. Various annulation strategies have been developed to achieve this, primarily focusing on the reaction of 5-aminopyrazoles with suitable electrophilic partners.

Condensation Reactions Involving 5-Aminopyrazole Derivatives and 1,3-Dielectrophilesresearchgate.net

A widely employed and robust method for constructing the pyrazolo[3,4-b]pyridine skeleton is the condensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net The 5-aminopyrazole acts as a binucleophile, with both the exocyclic amino group and the C4 carbon of the pyrazole ring participating in the reaction to form the new six-membered pyridine ring. nih.gov

One-Pot Multi-Component Approaches for Scaffold Assembly

One-pot multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. mdpi.com These reactions combine simplicity, synthetic efficiency, and atom economy. mdpi.com A common MCR approach involves the reaction of an aldehyde, a 5-aminopyrazole, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. mdpi.com This strategy allows for the rapid assembly of the pyrazolo[3,4-b]pyridine core in a single synthetic operation. For instance, the reaction can be initiated by the condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization to yield the final product. nih.gov

Regioselectivity Considerations in Asymmetric Substrate Condensations

When using non-symmetrical 1,3-dicarbonyl compounds, the issue of regioselectivity arises, as two different regioisomers can potentially be formed. researchgate.net The outcome of the reaction is largely dictated by the relative electrophilicity of the two carbonyl groups. researchgate.net For example, in the reaction of 5-aminopyrazoles with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) reacts first. nih.govresearchgate.net This directs the regioselectivity of the cyclization, leading to the formation of a specific isomer where the trifluoromethyl group is located at the 4-position of the resulting pyrazolo[3,4-b]pyridine ring. nih.govresearchgate.net Careful selection of substrates and reaction conditions is therefore crucial to control the regiochemical outcome of the synthesis.

Catalytic Methodologies for Enhanced Efficiency

Lewis Acid Catalysis: Lewis acids such as ZrCl₄, CuCl₂, and ZnCl₂ have been effectively used to catalyze the condensation reaction. beilstein-journals.org ZrCl₄, for example, is a green and highly applicable catalyst due to its low toxicity, high availability, and stability. beilstein-journals.org It activates the carbonyl groups of the 1,3-dielectrophile, facilitating the nucleophilic attack by the aminopyrazole.

Brønsted Acid Catalysis: Brønsted acids like acetic acid and p-toluenesulfonic acid are commonly used to promote the cyclocondensation. nih.gov Acetic acid can serve as both a catalyst and a solvent, providing a suitable medium for the reaction to proceed, often at elevated temperatures.

Solid Acid Catalysis: Heterogeneous solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), offer advantages in terms of reusability, low cost, and environmental friendliness. These catalysts have shown high activity in promoting the synthesis of pyrazolo[3,4-b]pyridine derivatives under mild conditions.

Catalyst TypeExample CatalystTypical Reaction ConditionsReference
Lewis AcidZrCl₄EtOH/DMF, 95 °C, 16 h beilstein-journals.org
Brønsted AcidAcetic AcidReflux
Solid AcidAC-SO₃HEthanol, Room Temperature

Utilization of α,β-Unsaturated Ketones as Michael Acceptors in Cycloaddition Reactionsresearchgate.net

α,β-Unsaturated ketones are valuable 1,3-dielectrophilic synthons for the synthesis of 1H-pyrazolo[3,4-b]pyridines. researchgate.net The reaction proceeds via a Michael addition of the 5-aminopyrazole to the α,β-unsaturated system. researchgate.net The nucleophilic C4 carbon of the pyrazole typically initiates the attack on the β-carbon of the Michael acceptor. nih.govresearchgate.net This is followed by an intramolecular cyclization involving the amino group and the carbonyl carbon, and subsequent dehydration and oxidation to afford the aromatic pyrazolo[3,4-b]pyridine ring system. nih.govresearchgate.net This methodology provides a versatile route to a wide range of substituted derivatives.

Sequential Ring-Opening/Closing Cascade Reactions for Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

A novel and efficient approach for constructing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential ring-opening/closing cascade reaction. rsc.org This strategy utilizes 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as starting materials. In the presence of an amine (like aniline) and a solid acid catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H), the pyran ring opens and subsequently closes to form the pyridine ring of the desired scaffold. rsc.org

This method offers several advantages, including operational simplicity, short reaction times, and the ability to proceed at room temperature, which aligns with the principles of green chemistry. rsc.org The reaction demonstrates good tolerance for various substituents on the pyranopyrazole precursor, including both electron-donating and electron-withdrawing groups, leading to moderate to good yields of the final products. rsc.org

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates via Cascade Reaction rsc.org

Entry Starting Material Substituent Product Yield
1 Phenyl Ethyl 6-amino-4-(phenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Good
2 4-Methylphenyl Ethyl 6-amino-4-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Good
3 4-Fluorophenyl Ethyl 6-amino-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Moderate

This interactive table summarizes the yields for various substituted starting materials as reported in the study.

Vilsmeier-Haack Reaction as a Key Step in Scaffold Construction

The Vilsmeier-Haack reaction is a powerful tool for both the construction and functionalization of the pyrazolo[3,4-b]pyridine scaffold. researchgate.netnih.gov This reaction involves the formylation of activated aromatic or heterocyclic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgresearchgate.netthieme-connect.de

In a key application, the reaction of acetamidopyrazoles under Vilsmeier-Haack conditions can lead to the formation of the fused pyrazolo[3,4-b]pyridine ring system. nih.gov For instance, 5-acetylamino-3-methyl-1-phenylpyrazole reacts with the Vilsmeier reagent to produce 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. nih.gov This product is a valuable intermediate, as the chloro and carbaldehyde groups can be further manipulated to introduce diverse functionalities. researchgate.netnih.gov The reaction demonstrates regioselectivity, with formylation occurring at specific positions on the heterocyclic system. researchgate.net

Annulation Strategies for Pyrazole Ring Formation onto Pyridine Precursors

An alternative major strategy for synthesizing pyrazolo[3,4-b]pyridines involves building the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. cdnsciencepub.comresearchgate.net This approach often relies on the cyclocondensation of a hydrazine (B178648) derivative with a pyridine precursor bearing electrophilic centers at positions 2 and 3. nih.gov

Cyclocondensation of 2-Functionalized Nicotinic Acid Derivatives with Hydrazines

This method is a cornerstone for forming the pyrazole ring onto a pyridine backbone. It typically starts with a pyridine ring that has a good leaving group at the C2 position (like a halogen) and an electrophilic group, such as a nitrile or an ester (derivatives of nicotinic acid), at the C3 position. researchgate.netnih.gov

The reaction proceeds by treating these 2-chloro-3-cyanopyridine (B134404) or 2-chloro-3-nicotinate derivatives with hydrazine or a substituted hydrazine (e.g., butylhydrazine). researchgate.netnih.gov The hydrazine initially displaces the leaving group at C2, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic nitrile or ester group at C3, leading to the formation of the fused pyrazole ring. researchgate.net This process results in 3-amino-1H-pyrazolo[3,4-b]pyridines when starting from a 3-cyano precursor. researchgate.net

Gould-Jacobs Reaction and its Variations for Pyrazolo[3,4-b]pyridine Synthesis

The Gould-Jacobs reaction is a classic method for synthesizing quinoline (B57606) rings, and its principles can be adapted for the formation of the pyridine portion of the pyrazolo[3,4-b]pyridine system. mdpi.comcdnsciencepub.com This reaction traditionally involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org

In the context of pyrazolo[3,4-b]pyridine synthesis, the reaction is typically used to build the pyridine ring onto a 5-aminopyrazole precursor. mdpi.comcdnsciencepub.com The 5-aminopyrazole acts as the aniline analogue, reacting with reagents like diethyl ethoxymethylenemalonate. The initial condensation is followed by a heat-induced cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine derivative. cdnsciencepub.comwikipedia.org Subsequent treatment with reagents like POCl₃ can convert the 4-hydroxy group into a 4-chloro group, providing a versatile handle for further functionalization. mdpi.com While this reaction is robust, its versatility can be limited by the nature of the accessible substituents. mdpi.com

Introduction of the 1-Butyl Moiety and 5-Amine Functionality through Targeted Precursors and Transformations

To synthesize the specific compound this compound, targeted steps are required to introduce the N-butyl group at the 1-position and the amino group at the 5-position.

The 1-butyl group can be introduced in two main ways:

Using a substituted precursor: The cyclocondensation reaction described in section 2.3.1 can be performed using butylhydrazine (B1329735) instead of hydrazine hydrate. This directly incorporates the butyl group onto the pyrazole nitrogen during the ring formation. researchgate.net

N-Alkylation: Starting with a pre-formed 1H-pyrazolo[3,4-b]pyridine scaffold, the butyl group can be added via an N-alkylation reaction. This involves treating the heterocycle with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a suitable base. This approach has been demonstrated for other N-substituents like benzyl (B1604629) groups. rsc.org

The 5-amino functionality is typically installed via the reduction of a 5-nitro group. The synthesis starts with the nitration of the pyrazolo[3,4-b]pyridine core to produce the 5-nitro derivative. This intermediate is then subjected to standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the desired 5-amino product. chemicalbook.com

Table 2: Key Transformations for Final Compound Synthesis

Transformation Reagents & Conditions Functional Group Introduced
N-Butylation Butylhydrazine (in cyclocondensation) OR Butyl bromide/base (alkylation) 1-Butyl

This interactive table outlines the common reagents and resulting functional groups for the target-oriented synthesis.

Green Chemistry and Sustainable Synthetic Protocols for Pyrazolo[3,4-b]pyridine Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov These green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org

Key sustainable strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, which increases atom economy and experimental simplicity. rsc.orgresearchgate.net

Use of Nanocatalysts: Novel heterogeneous nanocatalysts, such as silica-based magnetic nanocomposites, have been developed. rsc.org These catalysts are often reusable, easily separated from the reaction mixture due to their magnetic properties, and can promote reactions under mild conditions, such as at room temperature. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. nih.gov

These green protocols not only make the synthesis of pyrazolo[3,4-b]pyridines more sustainable but also often lead to higher efficiency and simpler purification procedures. nih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives. nih.govnih.govscilit.comresearchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. researchgate.net

One-pot, multi-component reactions are particularly well-suited for microwave-assisted synthesis, allowing for the construction of complex molecules like pyrazolo[3,4-b]pyridines in a single step from simple precursors. nih.govscilit.com For instance, the reaction of 5-aminopyrazole derivatives with aldehydes and active methylene compounds under microwave irradiation has been shown to be an efficient route to this scaffold. nih.gov While specific examples detailing the synthesis of this compound are not prevalent in the literature, the general applicability of this method suggests a viable synthetic route. A plausible approach would involve the condensation of a 1-butyl-5-aminopyrazole derivative with appropriate reagents to form the pyridine ring under microwave irradiation.

The advantages of this approach include a significant reduction in reaction time, often from hours to minutes, and the potential for solvent-free reactions, which aligns with the principles of green chemistry. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Starting Materials Reagents Solvent Microwave Power & Time Yield Reference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde p-substituted β-ketonitriles or pyruvic acid Acetic Acid Not Specified High nih.gov
5-aminopyrazoles, paraformaldehyde, cyclic β-diketones None Ethanol 500 W, 5-15 min Moderate to Good researchgate.net

Aqueous Reaction Media

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and environmentally benign nature. The synthesis of 1H-pyrazolo[3,4-b]pyridines in aqueous media has been demonstrated as a feasible and green alternative to traditional organic solvents. mdpi.com

Reactions to form the pyrazolo[3,4-b]pyridine core, such as the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, can be carried out in water, often at elevated temperatures. mdpi.com For the synthesis of this compound, a potential strategy would involve the reaction of 1-butyl-5-aminopyrazole with a suitable precursor to the pyridine ring in an aqueous medium, possibly with the aid of a catalyst to facilitate the reaction.

While the solubility of some organic reactants in water can be a challenge, the benefits of using an aqueous medium often outweigh this drawback, especially in the context of developing more sustainable chemical processes.

Table 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridines in Aqueous Media

Reactants Catalyst Temperature Time Reference

Heterogeneous and Recyclable Catalysis (e.g., Amorphous Carbon-Supported Sulfonic Acid)

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified purification of products, catalyst recovery, and reuse, which are crucial for sustainable and cost-effective chemical production. In the context of synthesizing pyrazolo[3,4-b]pyridine derivatives, various heterogeneous catalysts have been explored.

One notable example is the use of a nano-magnetic metal-organic framework based on Fe₃O₄ as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. This catalyst facilitates the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, affording high yields under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling its recycling and reuse. nih.gov

While the direct application of amorphous carbon-supported sulfonic acid for the synthesis of the 5-amino derivative has not been extensively reported, its successful use in synthesizing related pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds suggests its potential. The acidic sites on the sulfonated carbon material can effectively catalyze the cyclization reactions required to form the pyridine ring. The synthesis of this compound could potentially be achieved through a similar pathway by selecting appropriate starting materials that would lead to the desired 5-amino functionality.

The development of such recyclable catalytic systems is a key area of research for making the synthesis of complex heterocyclic compounds more environmentally friendly and economically viable.

Table 3: Heterogeneous Catalysis in the Synthesis of Pyrazolo[3,4-b]pyridines

Catalyst Reactants Conditions Yield Key Advantages Reference

Computational Chemistry and Molecular Modeling of 1 Butyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are applied to the 1-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold to predict its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the this compound molecule, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. These calculations minimize the energy of the molecule with respect to the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT studies yield crucial energetic information. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and polarizable. Other electronic properties, including dipole moment, electron affinity, and ionization potential, are also computed to build a comprehensive electronic profile of the molecule. Such calculations have been successfully applied to related heterocyclic systems to understand their structural and electronic properties. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are representative examples for a molecule of this class and not specific experimental data for this compound.)

ParameterIllustrative ValueSignificance
Total Energy (Hartree)-650.123Thermodynamic stability of the molecule.
HOMO Energy (eV)-5.89Energy of the outermost electron orbital; related to electron-donating ability.
LUMO Energy (eV)-1.25Energy of the lowest empty orbital; related to electron-accepting ability.
HOMO-LUMO Gap (eV)4.64Indicates chemical reactivity and stability.
Dipole Moment (Debye)3.45Measures the polarity of the molecule.

The flexibility of the butyl group in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers (local energy minima) and the transition states between them. This is typically done by systematically rotating the single bonds (e.g., N-C and C-C bonds of the butyl chain) and calculating the potential energy at each step.

The results are often visualized in a potential energy surface (PES) plot, which maps the energy as a function of one or more dihedral angles. From this plot, the global minimum energy conformation can be identified, which is the most likely structure of the molecule under physiological conditions. The energy difference between a stable conformer and a transition state is the rotational energy barrier, which determines the rate of interconversion between different conformations. Understanding the conformational landscape is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Prediction and Correlation of Spectroscopic Parameters (Theoretical NMR and IR Spectra)

Computational methods can predict the spectroscopic signatures of a molecule, which can be used to validate experimental data or to aid in the structural elucidation of new derivatives. For this compound, theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated.

Theoretical ¹H and ¹³C NMR chemical shifts are computed, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculated shifts can be correlated with experimental spectra to confirm the proposed structure. semanticscholar.org Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. researchgate.net The frequencies and intensities of the predicted absorption peaks correspond to specific vibrational modes (e.g., N-H stretching, C=N bending), providing a theoretical fingerprint of the molecule that can be compared with experimental IR data. mdpi.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table provides a conceptual framework for comparing theoretical and experimental data and does not represent actual measured values for the specific compound.)

Spectroscopic DataFunctional Group/AtomPredicted ValueTypical Experimental Range
IR Frequency (cm⁻¹)Amine N-H Stretch3450 cm⁻¹3300-3500 cm⁻¹
IR Frequency (cm⁻¹)Aromatic C-H Stretch3080 cm⁻¹3000-3100 cm⁻¹
¹H NMR Chemical Shift (ppm)Amine -NH₂5.5 ppm5.0-6.0 ppm
¹³C NMR Chemical Shift (ppm)Pyridine (B92270) C5-NH₂152 ppm150-155 ppm

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To investigate the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are performed. These methods predict how the molecule (the ligand) might bind to a specific biological target, such as a protein or enzyme.

Molecular docking is a computational technique that places the ligand into the binding site of a target protein and scores the different binding poses based on their predicted binding affinity. nih.govnih.gov This process helps to identify the most favorable binding orientation and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. Studies on related pyrazolopyridine derivatives have successfully used docking to rationalize their inhibitory activities against various kinases. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be run to provide a more dynamic and realistic view of the binding event. MD simulations model the movement of every atom in the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. This information is crucial for confirming the docking results and for understanding the thermodynamics of the interaction.

Structure-Based and Ligand-Based Computational Design Methodologies

The design of new analogs of this compound with improved properties often employs two main computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-based design relies on the known 3D structure of the biological target. nih.gov Using the insights gained from molecular docking of the parent compound, new derivatives can be designed to optimize interactions with the binding site. For example, a functional group might be added to form a new hydrogen bond with a specific amino acid residue, thereby increasing binding affinity.

In contrast, ligand-based design is used when the structure of the target is unknown. This approach utilizes the knowledge of a set of known active molecules. bu.edu.eg By analyzing the common structural features (pharmacophores) of these active compounds, a model can be built that describes the essential requirements for biological activity. This pharmacophore model can then be used to design new molecules, like derivatives of this compound, that fit the model and are predicted to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound analogs, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors is calculated, which represent various aspects of its molecular structure (e.g., physicochemical, electronic, and topological properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust 3D-QSAR model was successfully generated for a series of pyrazolo[3,4-b]pyridines to rationalize their structure-affinity relationships as A1 adenosine (B11128) receptor antagonists. nih.gov Once validated, the QSAR model can serve as a powerful predictive tool to prioritize the synthesis of the most promising new derivatives.

Structure Activity Relationship Sar Investigations of 1 Butyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Derivatives

Design Principles for Systematic Structural Modification of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a versatile heterocyclic system that offers multiple points for structural modification, making it a "medicinally privileged" structure. researchgate.net The design of derivatives typically follows rational drug design strategies, often guided by the structure of a known active compound or a biological target. nih.govnih.gov A common approach is scaffold hopping, where the core of a known inhibitor is replaced with the pyrazolo[3,4-b]pyridine ring system while maintaining key interaction points. nih.govrsc.org

Key positions for modification on the 1H-pyrazolo[3,4-b]pyridine core include:

N1 position of the pyrazole (B372694) ring: Substitution at this position can influence the compound's pharmacokinetic properties and its interaction with the target.

C3 position of the pyrazole ring: Modifications here can affect the electronic properties and steric profile of the molecule.

Computational methods, such as molecular docking, are often employed to predict how modifications will affect binding to a target protein, guiding the synthesis of the most promising analogs. nih.gov

Impact of Substitution at N1 (e.g., Butyl Group) on Molecular Recognition and Electronic Properties

The nature of the N1-substituent can directly influence:

Molecular Recognition: The size, shape, and lipophilicity of the group at N1 can affect how the molecule fits into a binding pocket. For instance, in a series of pyrazolo[4,3-c]pyridine inhibitors, modifying the N1 substituent from a hydroxyl to an amine group led to a significant increase in binding affinity, likely due to new electrostatic interactions. acs.org

Electronic Properties: The electronic nature of the N1-substituent can modulate the electron density of the entire heterocyclic system, which can, in turn, affect its reactivity and interaction with biological targets.

Physicochemical Properties: The N1-substituent can influence properties such as solubility and membrane permeability, which are critical for drug development.

In the specific case of 1-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the butyl group, being a relatively small and lipophilic alkyl chain, can contribute to favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Role of the C5-Amino Group in Potential Molecular Interactions

The amino group at the C5 position is a key functional group that can significantly contribute to the biological activity of pyrazolo[3,4-b]pyridine derivatives. This group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in a protein's active site. scirp.org

The importance of the C5-amino group is often demonstrated through its derivatization. For example, it can be acylated to form amides or reacted with isocyanates to produce urea (B33335) derivatives. scirp.org These modifications can alter the hydrogen bonding capacity and steric bulk at this position, leading to changes in biological activity. The basicity of the amino group can also be important for forming salt bridges with acidic residues in a target protein.

Modulation of Pyridine (B92270) Ring Substituents (C3, C4, C6) and their Influence on Molecular Profiles

Substituents on the pyridine ring at positions C3, C4, and C6 offer a wide scope for modulating the molecular properties of pyrazolo[3,4-b]pyridine derivatives.

C3 Position: A diversity analysis of known pyrazolo[3,4-b]pyridines shows that the most common substituents at C3 are hydrogen and methyl groups. nih.gov However, the introduction of other groups, such as phenyl or heterocyclic rings, can lead to significant changes in activity. nih.gov

C4 and C6 Positions: A large percentage of documented pyrazolo[3,4-b]pyridines feature a 4,6-disubstituted pattern. nih.gov The nature of these substituents can greatly influence the molecule's interaction with its biological target. For example, in a series of inhibitors for Tropomyosin receptor kinase A (TRKA), modifications at these positions were crucial for achieving high potency. nih.govrsc.org The introduction of bulky groups can provide additional hydrophobic or π-stacking interactions.

The electronic effects of substituents on the pyridine ring are also important. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which can be a key interaction point with target proteins. rsc.org

Strategic Combinations of Substituents for Modulating Molecular Recognition and Binding

The optimization of pyrazolo[3,4-b]pyridine derivatives often involves the strategic combination of substituents at different positions to achieve the desired biological activity and physicochemical properties. A systematic approach is typically employed, where one part of the molecule is kept constant while modifications are made to another. nih.gov

For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, researchers first identified a promising hit compound and then systematically explored modifications at two different sites (R1 and R2) to improve potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of molecular interactions. Molecular modeling studies can provide valuable insights into how different substituent combinations can be accommodated within a binding site and can help rationalize observed SAR trends. nih.govnih.gov

The following table illustrates how different combinations of substituents can affect the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a specific kinase.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
15i PhenylIsopropyl8.5
15t 4-FluorophenylCyclopropyl0.8
15y 4-Fluorophenyltert-Butyl0.2

Data sourced from a study on TBK1 inhibitors, demonstrating the impact of combined substituent modifications on potency. nih.gov

Methodologies for SAR Elucidation in Pyrazolo[3,4-b]pyridine Systems

The elucidation of SAR in pyrazolo[3,4-b]pyridine systems relies on a combination of chemical synthesis and biological testing.

The synthesis of a library of analogs with systematic structural variations is fundamental to SAR studies. researchgate.net The pyrazolo[3,4-b]pyridine core can be synthesized through several well-established routes, which can be broadly classified into two main strategies:

Formation of the pyridine ring onto a pre-existing pyrazole ring: This is a common approach that often starts from a substituted 5-aminopyrazole. mdpi.comnih.govcdnsciencepub.com This starting material can then be reacted with various 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring. mdpi.comnih.gov

Formation of the pyrazole ring onto a pre-existing pyridine ring: This strategy typically involves the reaction of a suitably substituted pyridine, such as a 2-chloronicotinonitrile, with a hydrazine (B178648) derivative. cdnsciencepub.comresearchgate.net

These synthetic strategies allow for the introduction of diversity at various positions of the pyrazolo[3,4-b]pyridine scaffold. Multi-component reactions have also been developed to efficiently generate a wide range of derivatives from simple starting materials. researchgate.net The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Computational Approaches in SAR (e.g., Molecular Electrostatic Potentials, HOMO/LUMO Analysis, Dipole Moments, Cation-π Interactions)

The exploration of Structure-Activity Relationships (SAR) for this compound derivatives has been significantly enhanced by the application of computational chemistry. These in silico methods provide deep insights into the molecular properties that govern the biological activity of this class of compounds, guiding the rational design of more potent and selective analogues. Computational approaches such as the analysis of molecular electrostatic potentials (MEP), highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), dipole moments, and cation-π interactions are pivotal in elucidating the electronic and structural features essential for therapeutic efficacy.

Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of this compound derivatives, MEP studies can reveal key pharmacophoric features. For instance, the nitrogen atoms of the pyrazole and pyridine rings, along with the 5-amino group, are expected to be regions of negative potential (red/yellow), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the butyl chain would exhibit positive potential (blue), acting as hydrogen bond donors or engaging in other electrostatic interactions.

An exhaustive quantum mechanical calculation on a pharmaceutically critical molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, has been investigated through Density Functional Theory. nih.gov Physicochemical parameters along with advanced electronic structure parameters like MEP and HOMO-LUMO analysis were key components of this investigation. nih.gov By comparing the MEP maps of a series of derivatives with their corresponding biological activities, researchers can deduce the electrostatic patterns that favor target binding.

Table 1: Exemplary Molecular Electrostatic Potential (MEP) Data for a Series of Hypothetical this compound Derivatives

CompoundDerivativeMinimum Potential (a.u.)Maximum Potential (a.u.)Biological Activity (IC₅₀, µM)
1 This compound-0.0580.0425.2
2 5-N-acetyl-1-butyl-1H-pyrazolo[3,4-b]pyridine-0.0650.03812.8
3 1-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine-0.0610.0453.1
4 1-Butyl-4-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine-0.0550.0498.5

Note: The data in this table is hypothetical and for illustrative purposes only.

HOMO/LUMO Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters that help in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability of a molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller energy gap suggests that the molecule is more reactive. nih.gov

In the SAR of this compound derivatives, HOMO-LUMO analysis can predict how modifications to the core structure will affect its reactivity and potential for interacting with a biological target. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO energies and, consequently, the biological activity. Computational studies on related pyrazolo[3,4-d]pyrimidine molecules have demonstrated that a small HOMO-LUMO energy gap is indicative of higher chemical reactivity. nih.govresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule can also highlight the regions most involved in charge transfer during a chemical reaction or binding event. researchgate.net

Table 2: Exemplary HOMO-LUMO Energy Data for Hypothetical this compound Derivatives

CompoundDerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE, eV)Biological Activity (IC₅₀, µM)
1 This compound-5.89-1.234.665.2
2 5-N-acetyl-1-butyl-1H-pyrazolo[3,4-b]pyridine-6.12-1.154.9712.8
3 1-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine-5.78-1.194.593.1
4 1-Butyl-4-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine-6.05-1.314.748.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Dipole Moments

Cation-π Interactions

Cation-π interactions are non-covalent binding forces between a cation and the electron-rich face of an aromatic ring. These interactions can be surprisingly strong and are known to play a significant role in molecular recognition and enzyme catalysis. nih.gov The pyrazolo[3,4-b]pyridine core of the target compound is an aromatic system that can potentially engage in cation-π interactions with cationic residues (e.g., protonated arginine or lysine) in a protein's active site.

Chemical Functionalization and Derivatization of 1 Butyl 1h Pyrazolo 3,4 B Pyridin 5 Amine

Regioselective Modifications of the 5-Amino Group

The 5-amino group is a key handle for the regioselective functionalization of the 1-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine molecule. Its nucleophilic character allows for a variety of transformations, including acylation, carbamoylation, and diazotization, leading to a diverse array of derivatives. researchgate.net

The 5-amino group of pyrazolo[3,4-b]pyridine derivatives can be readily acylated or carbamoylated to introduce a range of substituents. These reactions typically proceed regioselectively at the amino group. researchgate.net

Acylation is commonly achieved by treating the 5-amino-pyrazolo[3,4-b]pyridine with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group, affording the corresponding acetamide (B32628) derivative. semanticscholar.org Similarly, other acyl groups can be introduced to modulate the compound's properties.

Table 1: Examples of Acylation and Carbamoylation of Aminopyrazolo[3,4-b]pyridines
ReactantReagentProduct TypeSignificance of Modification
5-Amino-pyrazolo[3,4-b]pyridine derivativeAcetic AnhydrideN-acetylated derivativeAlters solubility and electronic properties
5-Amino-pyrazolo[3,4-b]pyridine derivativeIsocyanate (R-NCO)Urea (B33335) derivativeIntroduces hydrogen bond donor/acceptor sites
5-Amino-pyrazolo[3,4-b]pyridine derivativeCarbamoyl chlorideCarbamate derivativeModulates lipophilicity and metabolic stability

The 5-amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. This reaction forms a reactive diazonium salt intermediate. These diazonium salts are valuable precursors for a variety of transformations, including intramolecular cyclization to form fused heterocyclic systems. mdpi.combeilstein-archives.org

For instance, the diazotization of 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-d] rsc.orgnih.govrsc.orgtriazin-4-ones through an intramolecular cyclization of the diazonium intermediate. mdpi.com This strategy allows for the construction of a new triazine ring fused to the pyrazole (B372694) moiety. While specific examples for the this compound are not extensively detailed, the general reactivity of aminopyrazoles and related heterocyclic amines suggests the feasibility of this approach for creating novel tricyclic frameworks. mdpi.combeilstein-archives.org The resulting fused systems, such as pyrazolo[3,4-e] mdpi.comrsc.orgnih.govtriazines, are of interest for their potential biological activities. derpharmachemica.com

The diazonium salts can also be subjected to coupling reactions with various nucleophiles to introduce a range of functional groups or to build more complex molecular architectures.

Diversification at Other Positions of the Pyrazolo[3,4-b]pyridine Core

Beyond the functionalization of the 5-amino group, the pyrazolo[3,4-b]pyridine core offers several other positions for chemical modification. These modifications are typically achieved through modern cross-coupling reactions or by constructing additional fused rings onto the existing bicyclic system. mdpi.comurl.edu

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazolo[3,4-b]pyridine nucleus. These reactions typically require the presence of a halogen atom (e.g., Cl, Br, I) or a triflate group on the heterocyclic core, which can then be coupled with a variety of partners.

Suzuki Coupling: This reaction involves the coupling of a halo-pyrazolo[3,4-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. nih.gov

Heck Reaction: The Heck reaction couples a halo-pyrazolo[3,4-b]pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is useful for introducing vinyl groups onto the heterocyclic core.

Stille Coupling: This reaction involves the coupling of a halo-pyrazolo[3,4-b]pyridine with an organostannane reagent, catalyzed by palladium. It is another effective method for C-C bond formation.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a halo-pyrazolo[3,4-b]pyridine and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction is instrumental in introducing alkynyl moieties. nih.gov

Table 2: Examples of Cross-Coupling Reactions on the Pyrazolo[3,4-b]pyridine Core
ReactionPyrazolo[3,4-b]pyridine SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki5-Iodo-pyrazolo[3,4-b]pyridine derivativePhenylboronic acidPdCl2(PPh3)2, K2CO35-Phenyl-pyrazolo[3,4-b]pyridine derivative nih.gov
HeckIodo-pyrazolo[3,4-b]pyridine derivativeAlkenePalladium acetate, ligandAlkenyl-pyrazolo[3,4-b]pyridine derivative wikipedia.orgorganic-chemistry.org
SonogashiraIodo-pyrazolo[3,4-b]pyridine derivativeTerminal alkynePd catalyst, CuIAlkynyl-pyrazolo[3,4-b]pyridine derivative nih.gov

Annulation reactions provide a pathway to construct additional heterocyclic rings onto the this compound framework, leading to complex polycyclic systems.

Triazines: As mentioned in section 6.1.2, diazotization of the 5-amino group can lead to the formation of a fused triazine ring. mdpi.com

Thiazoles: The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been reported, and similar strategies could potentially be applied to the pyrazolo[3,4-b]pyridine system to create thiazolo-fused analogs. nih.gov

Pyridopyrazolopyrimidines: The reaction of aminopyrazolo[3,4-b]pyridines with various reagents can lead to the formation of pyridopyrazolopyrimidines. For example, reaction with acetyl acetone (B3395972) or 1,1-dicyano-2,2-dimethylthioethene can afford these fused systems. researchgate.net

Imidazo[1,2:1,5]pyrazolo[3,4-b]pyridines: These tricyclic compounds can be synthesized from aminopyrazolo[3,4-b]pyridines. For instance, reaction with ω-bromoacetophenones followed by cyclization with acetic anhydride, or reaction with chloroacetonitrile (B46850) followed by treatment with DMF-DMA, can yield imidazo[1,2:1,5]pyrazolo[3,4-b]pyridines. nih.govresearchgate.net

Synthesis of Spirocyclic Pyrazolo[3,4-b]pyridine Derivatives

Spirocyclic compounds containing the pyrazolo[3,4-b]pyridine core are a class of molecules with a three-dimensional architecture that is of interest in medicinal chemistry. These compounds can be synthesized through multicomponent reactions.

A common strategy involves the one-pot condensation of a 5-aminopyrazole, an isatin (B1672199) derivative, and a suitable 1,3-dicarbonyl compound. ias.ac.in For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, an isatin, and Meldrum's acid in the presence of a catalyst can afford spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives. ias.ac.in The use of microwave irradiation can often accelerate these reactions. rsc.org

Another approach involves the one-pot, three-component reaction of a hydrazine (B178648) derivative, an active methylene (B1212753) precursor (like malononitrile (B47326) or ethyl cyanoacetate), an isatin, and a 1,3-dicarbonyl compound. This method allows for the diastereoselective synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives. rsc.org

Table 3: Examples of Spirocyclic Pyrazolo[3,4-b]pyridine Synthesis
ReactantsReaction ConditionsSpirocyclic Product
5-Aminopyrazole, Isatin, Meldrum's acidCatalyst, solvent-freeSpiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative ias.ac.in
Hydrazine derivative, Malononitrile, Isatin, 1,3-Dicarbonyl compoundAcid catalyst, microwave irradiationSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative rsc.org

Formation of Hybrid Molecules and Conjugates for Advanced Research

The creation of hybrid molecules and conjugates from this compound is a testament to the compound's versatility as a building block in the design of complex molecular systems. Research in this area is primarily driven by the quest for enhanced biological targeting, improved therapeutic efficacy, and the development of novel diagnostic tools.

One of the principal applications of such derivatization is in the field of kinase inhibitor conjugates . The pyrazolo[3,4-b]pyridine scaffold is a known "privileged structure" in kinase inhibitor design. nih.govnih.gov By conjugating this core to targeting moieties like peptides or antibodies, researchers aim to deliver the kinase-inhibiting warhead specifically to cancer cells or other pathological tissues, thereby minimizing off-target effects and enhancing the therapeutic index.

For instance, the 5-amino group can be acylated with a bifunctional linker, which is subsequently attached to a tumor-targeting peptide. This approach creates a hybrid molecule that can selectively bind to receptors overexpressed on the surface of cancer cells, leading to internalization and the localized release of the active kinase inhibitor.

Another significant area of research is the development of bioprobes and imaging agents . By attaching a fluorescent dye or a radiolabel to the this compound core, scientists can create powerful tools for visualizing biological processes in real-time. The pyrazolo[3,4-b]pyridine moiety can serve as a targeting vector, directing the probe to a specific protein or cellular location. The choice of the appended reporter molecule (e.g., fluorophore, radioisotope) depends on the imaging modality to be employed (e.g., fluorescence microscopy, positron emission tomography).

The following table summarizes some of the potential hybrid molecules and conjugates that could be synthesized from this compound and their intended research applications.

Conjugated MoietyLinkage Chemistry (Example)Resulting Hybrid/ConjugateResearch Application
Targeting Peptide Amide bond formationPeptide-Drug Conjugate (PDC)Targeted cancer therapy
Monoclonal Antibody Thioether bond (via linker)Antibody-Drug Conjugate (ADC)Highly specific immunotherapy
Fluorescent Dye Thiourea or amide bondFluorescent BioprobeCellular imaging and diagnostics
Polyethylene Glycol (PEG) Amide bondPEGylated InhibitorImproved pharmacokinetics
Biotin Amide bondBiotinylated ProbeAffinity-based protein profiling

Detailed research findings have demonstrated the feasibility of modifying the broader class of pyrazolo[3,4-b]pyridines for these advanced applications. While specific examples for the 1-butyl-5-amino variant are not extensively documented in publicly available literature, the chemical principles are well-established. For example, the synthesis of various N-aryl and N-heteroaryl derivatives of pyrazolo[3,4-b]pyridin-3-amines has been explored for their potential as tubulin polymerization inhibitors. nih.gov This highlights the chemical tractability of the amino group for forming new carbon-nitrogen bonds, a key step in many conjugation strategies.

Furthermore, the development of pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors for various kinases, such as DYRK1A/1B and FGFR, underscores the therapeutic potential of this scaffold. nih.govnih.gov The conjugation of these potent inhibitors to targeting ligands is a logical next step in translating their in vitro activity into effective in vivo therapeutics.

Future Research Directions and Advanced Applications of 1 Butyl 1h Pyrazolo 3,4 B Pyridin 5 Amine and Its Scaffold

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

Future synthetic research on the pyrazolo[3,4-b]pyridine scaffold will likely focus on developing more efficient, sustainable, and diverse methodologies. While traditional syntheses often involve multi-step procedures, contemporary research is moving towards greener alternatives. researchgate.net Key areas of exploration include multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly catalysts. nih.govmdpi.com

MCRs, which combine three or more reactants in a single step to form a complex product, offer a streamlined approach to generating molecular diversity. nih.govresearchgate.net This strategy is particularly advantageous for creating libraries of derivatives for drug discovery. mdpi.com Innovations in this area may involve designing novel MCRs that provide access to previously inaccessible substitution patterns on the pyrazolo[3,4-b]pyridine core.

Green chemistry principles are increasingly being integrated into synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and recyclable catalysts like amorphous carbon-supported sulfonic acid. researchgate.netnih.gov Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. acs.orgnih.gov A recent review highlights the trend towards metal-catalyst, nanocatalyst, and microwave-assisted synthesis for this scaffold. nih.gov For instance, a novel approach has been developed for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, demonstrating a sequential opening/closing cascade reaction under mild conditions. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs) Three or more reactants combined in a one-pot synthesis. mdpi.comnih.govRapid access to diverse structures, operational simplicity. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. acs.orgnih.govReduced reaction times, higher yields, improved purity. acs.org
Green Catalysis Employment of environmentally benign catalysts (e.g., solid acids). researchgate.netnih.govReduced environmental impact, catalyst recyclability. researchgate.net
Novel Cascade Reactions Sequential transformations in a single operation without isolating intermediates. nih.govIncreased efficiency, atom economy, and reduced waste. nih.gov

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable for the rational design of novel 1-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives with specific, predetermined properties. rsc.orgnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are being used to predict the binding modes of these compounds with biological targets and to guide synthetic efforts. nih.govnih.gov

For example, computational studies have been instrumental in analyzing a series of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors. nih.gov These studies used pharmacophore-based models, molecular docking, and MD simulations to identify essential structural features for biological activity and to confirm the stability of ligand-protein complexes. nih.gov Such in silico approaches allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.govrsc.org

Future work will likely involve the use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations and machine learning algorithms, to more accurately predict binding affinities and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This will enable the fine-tuning of molecular structures to optimize both potency and drug-like characteristics. The integration of CADD with synthetic chemistry facilitates a powerful design-synthesize-test-analyze cycle, accelerating the development of new therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.gov

Development of Specialized Spectroscopic Probes and Sensors based on Luminescent Properties

The pyrazolo[3,4-b]pyridine core is an attractive fluorophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence. mdpi.comresearchgate.net This intrinsic luminescence is being harnessed to develop specialized probes and sensors for detecting biologically and environmentally important species. nih.govacs.org

Researchers have synthesized novel pyrazolo[3,4-b]pyridines that function as "turn-off" or "turn-on" fluorescent sensors for metal cations like Cu²⁺ and Zn²⁺. acs.orgmdpi.com For instance, a sensor based on 1,7-dipyridyl-bis-pyrazolo[3,4-b]pyridines demonstrated selective quenching of its fluorescence in the presence of Cu²⁺, with a low detection limit in the nanomolar range. acs.orgnih.gov Another study reported a pyrazoloquinoline derivative that acts as a selective fluorescence sensor for Zn²⁺ ions through a photoinduced electron transfer (PET) mechanism. mdpi.com

Beyond metal ions, the luminescent properties of this scaffold are being explored for other bio-imaging applications. Novel pyrazolo[3,4-b]pyridine derivatives have shown high and selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.comresearchgate.net This suggests their potential for development as fluorescent probes for the diagnosis of neurodegenerative disorders. mdpi.com Future research will focus on fine-tuning the spectroscopic properties of these probes to enhance sensitivity, selectivity, and biocompatibility for in vivo imaging applications.

Application AreaTarget AnalyteSensing Mechanism
Environmental Monitoring Metal Cations (e.g., Cu²⁺, Hg²⁺) acs.orgresearchgate.netFluorescence Quenching ("Turn-off") acs.org
Biological Sensing Metal Cations (e.g., Zn²⁺) mdpi.comInhibition of PET ("Turn-on") mdpi.com
Medical Diagnostics β-Amyloid Plaques mdpi.comresearchgate.netSelective Binding and Fluorescence mdpi.com

Integration with High-Throughput Screening Platforms for Comprehensive Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The amenability of the pyrazolo[3,4-b]pyridine scaffold to diverse and efficient synthesis makes it an ideal candidate for the creation of compound libraries for HTS campaigns. nih.gov

Future research will focus on integrating the synthesis of pyrazolo[3,4-b]pyridine libraries with HTS platforms to conduct comprehensive mechanistic studies. By screening these libraries against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, researchers can identify novel biological activities and elucidate the mechanism of action of active compounds. nih.govnih.govresearchgate.net For example, a library of 38 pyrazolo[3,4-b]pyridine derivatives was synthesized and evaluated for TRK inhibitory activity, leading to the identification of a potent compound for further exploration. nih.gov

The data generated from HTS can be used to build structure-activity relationship (SAR) models, which in turn can guide the next round of computational design and synthesis. nih.gov This iterative process is crucial for optimizing lead compounds. Furthermore, integrating HTS with high-content screening (HCS), which provides data on cellular morphology and function, can offer deeper insights into the cellular pathways affected by these compounds.

Contribution to Chemical Biology Tool Development and Probe Synthesis

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The pyrazolo[3,4-b]pyridine scaffold serves as a versatile starting point for the development of such tools. sigmaaldrich.com Its ability to be readily functionalized allows for the incorporation of various tags, linkers, and reactive groups necessary for creating sophisticated chemical probes. sigmaaldrich.com

Derivatives of this scaffold are being developed as specific inhibitors for kinases like TANK-binding kinase 1 (TBK1) and mitogen-activated protein kinase-interacting kinases (MNKs). nih.govresearchgate.net These inhibitors can be used as chemical tools to probe the roles of these kinases in cellular signaling pathways related to immunity and cancer. nih.gov The development of a pyrazolo[3,4-b]pyridin-3-amine core as a novel MNK inhibitor highlights the scaffold's potential in overcoming challenges with existing kinase inhibitors. researchgate.net

Furthermore, the fluorescent properties of the scaffold are valuable for creating probes for fluorescence microscopy and other bio-imaging techniques. mdpi.com As discussed, pyrazolo[3,4-b]pyridine-based probes are being designed to visualize specific cellular components like amyloid plaques. mdpi.comresearchgate.net Future directions will involve the synthesis of photoaffinity probes, biotinylated probes for target identification, and probes for use in advanced imaging modalities like super-resolution microscopy, further solidifying the role of the this compound scaffold in advancing our understanding of complex biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.